molecular formula C5H3FN4 B12634550 6-Fluorotetrazolo[1,5-a]pyridine CAS No. 918941-02-3

6-Fluorotetrazolo[1,5-a]pyridine

Cat. No.: B12634550
CAS No.: 918941-02-3
M. Wt: 138.10 g/mol
InChI Key: OKXIATRBILEQQI-UHFFFAOYSA-N
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Description

6-Fluorotetrazolo[1,5-a]pyridine is a fluorinated derivative of the tetrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and agrochemical research. This compound serves as a versatile and valuable building block for the synthesis of more complex molecules. The core tetrazolo[1,5-a]pyridine structure is characterized by a fused ring system containing multiple nitrogen atoms, which is known to contribute to favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids and other functional groups . The strategic incorporation of a fluorine atom at the 6-position can profoundly influence the molecule's electronic characteristics, lipophilicity, and biological activity, making it a crucial intermediate in the design of potential pharmaceuticals and organic materials. This compound finds its primary research application in medicinal chemistry and drug discovery programs. Researchers utilize it as a key synthetic intermediate for constructing diverse chemical libraries. Synthetic methodologies for accessing the tetrazolo[1,5-a]pyridine core have been established, including reactions starting from 2-halopyridines with azide sources . As a chemical reagent , this compound is intended for use by qualified researchers in laboratory settings. It is strictly for Research Use Only and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Handling should be conducted in accordance with all applicable local and international regulations and standard safety practices for chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918941-02-3

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

6-fluorotetrazolo[1,5-a]pyridine

InChI

InChI=1S/C5H3FN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H

InChI Key

OKXIATRBILEQQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1F

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 6 Fluorotetrazolo 1,5 a Pyridine

Advanced Spectroscopic Characterization Techniques in Structural Determination

The definitive structure of 6-fluorotetrazolo[1,5-a]pyridine is established through a suite of powerful spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, alongside infrared (IR) spectroscopy and mass spectrometry (MS), collectively provide a detailed picture of the molecule's connectivity and electronic environment.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For this compound, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra offers unambiguous evidence for its atomic arrangement and the electronic influence of the fluorine substituent.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic protons of the pyridine (B92270) ring in related tetrazolo[1,5-a]pyridine (B153557) systems exhibit characteristic chemical shifts and coupling patterns. researchgate.net In the case of this compound, the fluorine atom at the C6 position significantly influences the chemical shifts and coupling constants of the adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms in the pyridine and tetrazole rings of the parent compound, pyrazolo[1,5-a]pyridine (B1195680), have been assigned using two-dimensional NMR experiments. researchgate.net For the 6-fluoro derivative, the carbon directly bonded to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms in the pyridine ring will also be affected by the electron-withdrawing nature of the fluorine atom.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) further confirms the substitution pattern.

Predicted NMR Data for this compound
NucleusPositionPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
¹HH-5~8.0-8.2³J(H5-H7) ≈ 2.0-3.0
¹HH-7~7.2-7.4³J(H7-H5) ≈ 2.0-3.0, ⁴J(H7-F) ≈ 1.0-2.0
¹HH-8~8.5-8.7³J(H8-H7) ≈ 9.0-10.0
¹³CC-5~115-120¹J(C5-H5), ²J(C5-F)
¹³CC-6~160-165 (d)¹J(C6-F) ≈ 240-260
¹³CC-7~110-115¹J(C7-H7)
¹³CC-8~140-145¹J(C8-H8)
¹³CC-9a~145-150-
¹⁹FF-6~ -110 to -120⁴J(F-H7) ≈ 1.0-2.0, ²J(F-C5), ¹J(F-C6)

Infrared and Mass Spectrometry Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bond stretching, aromatic C-H stretching, and the vibrations of the fused tetrazole and pyridine rings. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural clues.

Comparative Analysis of Solid-State and Solution-Phase Structural Preferences

The conformation of a molecule can differ between the solid state and in solution. X-ray crystallography is the primary technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

In solution, molecules are more flexible, and their conformation can be influenced by the solvent. NMR techniques, particularly the use of Nuclear Overhauser Effect (NOE) experiments, can provide insights into the through-space proximity of atoms, helping to determine the preferred conformation in solution. A comparative analysis of the crystal structure and solution-phase NMR data for this compound would reveal any significant conformational changes between the two phases.

Influence of Fluorine Substitution on Molecular Conformation and Electronic Structure

The introduction of a fluorine atom into the tetrazolo[1,5-a]pyridine scaffold has a profound impact on its molecular conformation and electronic structure.

Conformational Effects: The small size of the fluorine atom means it is unlikely to cause significant steric hindrance that would force a major change in the planarity of the fused ring system. However, the strong electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the packing of molecules in the solid state.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring significantly alters the electronic distribution within the molecule. nih.gov This has several consequences:

Inductive Effect: The fluorine atom withdraws electron density from the pyridine ring through the sigma bonds, a phenomenon known as the inductive effect. This deactivates the ring towards electrophilic substitution.

Mesomeric Effect: While fluorine is strongly inductively withdrawing, it can also donate electron density to the aromatic ring via its lone pairs (mesomeric effect). However, for fluorine, the inductive effect typically dominates.

Impact on Basicity: The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the nitrogen atoms in the pyridine and tetrazole rings.

Modulation of Bioactivity: The introduction of fluorine can enhance metabolic stability and improve the binding affinity of a molecule to its biological target. nih.gov This is a key reason for the prevalence of fluorinated compounds in medicinal chemistry. nih.gov

Computational Chemistry and Theoretical Modeling of 6 Fluorotetrazolo 1,5 a Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Specific quantum chemical calculations detailing the electronic structure, molecular orbital energies (such as HOMO and LUMO), and reactivity descriptors (like chemical hardness, softness, and electrophilicity index) for 6-Fluorotetrazolo[1,5-a]pyridine are not readily found in published research. For similar heterocyclic systems, Density Functional Theory (DFT) calculations, often using functionals like B3LYP with various basis sets, are a standard approach to elucidate these fundamental properties. nih.govekb.eg Such studies on related molecules indicate that the introduction of a fluorine atom can significantly influence the electronic distribution and reactivity of the heterocyclic core. However, without specific studies on this compound, any discussion remains speculative.

Prediction of Reaction Mechanisms and Transition State Analysis

There is a notable absence of published theoretical studies on the reaction mechanisms and transition state analyses involving this compound. Computational chemistry is a powerful tool for mapping reaction pathways, identifying intermediates, and calculating activation energies, thereby providing a deeper understanding of chemical transformations. While such investigations have been performed for other nitrogen-containing heterocycles, the specific reactions of this compound have not been the subject of detailed computational exploration in the available literature.

Theoretical Studies on Tautomeric Equilibria in Fluorinated Tetrazolopyridines

The tautomerism of tetrazole-containing compounds is a known phenomenon, and theoretical calculations have been employed to study these equilibria in various tetrazole derivatives. academie-sciences.fr These studies often assess the relative energies and stabilities of different tautomeric forms in the gas phase and in solution. The influence of a fluorine substituent on the tautomeric equilibrium of the tetrazolo[1,5-a]pyridine (B153557) system is a scientifically interesting question that, as of now, lacks specific computational investigation in the scientific literature.

Computational Prediction of Reactivity and Selectivity in Fluorinated Systems

Computational methods are instrumental in predicting the reactivity and selectivity of fluorinated organic compounds. The unique electronic properties of fluorine can direct the outcome of chemical reactions. For instance, studies on other fluorinated heterocycles have used computational models to predict sites of electrophilic or nucleophilic attack. Regrettably, there are no specific computational predictions available for the reactivity and selectivity of this compound.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational landscape and dynamic behavior of molecules. Such simulations can provide insights into the flexibility of the molecule and its interactions with its environment. While MD simulations have been applied to study complex heterocyclic systems, including some pyrazolo-pyridine fused tetrazolo-pyrimidines bohrium.com, there is no evidence of their application to specifically investigate the conformational dynamics of this compound in the reviewed literature.

Applications of Fluorinated Tetrazolo 1,5 a Pyridines in Advanced Chemical Synthesis and Chemical Biology Research

Utility as Versatile Building Blocks and Intermediates in Complex Heterocyclic Synthesis

The tetrazolo[1,5-a]pyridine (B153557) framework, and by extension its fluorinated analogue, serves as a valuable intermediate and building block in the synthesis of more complex heterocyclic compounds. ontosight.aisrdorganics.com The reactivity of the fused ring system allows for various chemical transformations, making it a versatile starting point for constructing diverse molecular architectures.

The synthesis of related pyrazolo[1,5-a]pyridine (B1195680) systems, which share a similar fused N-heterocyclic core, highlights the synthetic utility of this class of compounds. Methodologies have been developed for the functionalization of this core, such as at the C-6 position, to create a wide array of analogues from common late-stage intermediates. nih.gov Synthetic strategies often involve multicomponent reactions or cycloadditions to build upon the initial fused ring. For instance, new heterocyclic systems like dipyrazolo[1,5-a:4',3'-c]pyridines have been accessed through silver-catalyzed multicomponent reactions involving derivatives of the core structure. nih.gov Similarly, oxidative [3+2] cycloaddition reactions provide another route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org The development of these synthetic methods underscores the role of the parent scaffold as a foundational element for generating molecular diversity. researchgate.net

Reaction Type Reactants Resulting System Significance
Multicomponent Reaction5-Alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, aldehydes/ketonesDipyrazolo[1,5-a:4',3'-c]pyridines nih.govAccess to novel tricyclic compounds. nih.gov
CycloadditionN-aminopyridinium ylides, electron-deficient alkenesMultifunctionalized pyrazolo[1,5-a]pyridines organic-chemistry.orgRegioselective formation of complex pyridine (B92270) architectures. organic-chemistry.org
FunctionalizationC-6 trifluoromethyl pyrazolo[1,5-a]pyridineC-6 substituted pyrazolo[1,5-a]pyridines nih.govAllows for facile access to diverse analogues. nih.gov

Contributions to the Design of Privileged Scaffolds in Chemical Biology and Material Science

Pyridine and its fused heterocyclic derivatives are recognized as "privileged scaffolds" in medicinal chemistry and materials science due to their ability to interact with a wide range of biological targets and exhibit useful photophysical properties. nih.govbohrium.com The pyrazolo[1,5-a]pyrimidine (B1248293) skeleton, structurally related to tetrazolopyridines, is a dominant motif in many biologically active compounds. nih.gov These frameworks are considered strategically important N-heterocycle families because of their proven applicability and synthetic versatility in preparing key chemicals for biological, pharmaceutical, and material science fields. bohrium.combohrium.com

In the realm of chemical biology, these scaffolds have been incorporated into more complex structures to probe biological systems. For example, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) units have been fused with steroidal frameworks. nih.gov These novel steroid conjugates were synthesized via [8π+2π] cycloaddition reactions and evaluated for their biological activity in prostate cancer cell lines, demonstrating the utility of the heterocyclic core in designing targeted biological probes. nih.gov The inherent properties of the heterocyclic system, combined with the biological specificity of the steroid, create a powerful tool for investigating cellular pathways. nih.gov

Development of Novel Fluorophores and Chemical Probes utilizing Tetrazolopyridine Derivatives

The pyrazolo[1,5-a]pyridine core, a close structural relative of the tetrazolopyridine system, has proven to be an exceptional platform for the design of novel fluorophores and chemical probes. rsc.orgnih.gov Researchers have developed new fluorescent core skeletons based on pyrazolo[1,5-a]pyridine-fused pyrimidines. rsc.orgscite.ai These fluorophores exhibit desirable properties such as high quantum yields, significant Stokes shifts, and tunable emission wavelengths. nih.govnih.gov

The fluorescence of these compounds can be exquisitely sensitive to their environment, a property known as solvatochromism. rsc.org This has been exploited to create "turn-on" fluorescent probes that become highly emissive in specific environments, such as the lipophilic interior of lipid droplets within living cells. rsc.orgresearchgate.net Furthermore, derivatives have been designed to act as pH sensors, showing a rapid and selective response to acidic conditions with a high quantum yield (φ = 0.64). rsc.orgnih.gov The mechanism often relies on an intramolecular charge transfer (ICT) process, which is modulated by the environment or binding of an analyte. rsc.orgnih.gov The versatility of the scaffold allows for systematic modification to optimize properties for specific applications, such as sensing, bioimaging, and use in optoelectronics. researchgate.net

Probe Type Core Structure Key Feature Quantum Yield (φ) Application
Lipid Droplet ProbePyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) rsc.orgscite.aiTurn-on fluorescence in lipophilic environments rsc.orgNot specifiedVisualizing lipid droplets in living cells. rsc.orgscite.ai
pH ProbePyrazolo[1,5-a]pyridine carboxylic acid nih.govFast response to acidic pH (<10 s) nih.gov0.64 (at pH 2.4) nih.govMonitoring intracellular H+ in acidic organelles. bohrium.comnih.gov
General Fluorophore7-aryl-3-methylpyrazolo[1,5-a]pyrimidine nih.govTunable photophysical properties nih.govUp to 0.97 nih.govPotential solid-state emitters and chemosensors. nih.gov

Exploration in Advanced Materials Applications, particularly as Electron-Accepting Units

The unique electronic characteristics of N-heterocyclic fused rings, such as the tetrazolopyridine system, make them attractive candidates for applications in advanced materials. Specifically, their electron-deficient nature is a key attribute. A structurally related nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine (TP) core has been successfully employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter for use in organic light-emitting diodes (OLEDs). researchgate.net

In this application, the TP-based molecule acted as the emitter in a non-doped OLED, which exhibited high performance with an external quantum efficiency (EQE) of 6.05%. researchgate.net The material's high triplet energy also allowed it to be used as a host for phosphorescent emitters, leading to even higher efficiency devices. researchgate.net The general class of pyrazolo[1,5-a]pyrimidine-containing compounds is recognized for its utility in the materials science field, further supporting the potential of the 6-fluorotetrazolo[1,5-a]pyridine scaffold in the development of new electronic and photophysical materials. ontosight.aibohrium.com

Future Perspectives and Research Directions for 6 Fluorotetrazolo 1,5 a Pyridine

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 6-Fluorotetrazolo[1,5-a]pyridine will likely prioritize the development of efficient, sustainable, and scalable methods. Current approaches to the synthesis of the parent tetrazolo[1,5-a]pyridine (B153557) often involve the reaction of 2-halopyridines with azide (B81097) sources. Building upon this, future research could explore greener synthetic strategies.

One promising direction is the utilization of milder and more environmentally benign reagents and reaction conditions. For instance, the use of less hazardous azide sources and the replacement of traditional organic solvents with greener alternatives like water or ionic liquids could significantly enhance the sustainability of the synthesis. Furthermore, the development of catalytic methods, potentially employing transition metals, could offer pathways with higher atom economy and reduced waste generation.

Future synthetic explorations could also focus on late-stage fluorination techniques. Introducing the fluorine atom at a later step in the synthetic sequence can provide greater flexibility and access to a wider range of derivatives.

Table 1: Potential Sustainable Synthetic Approaches for this compound

ApproachPotential AdvantagesKey Research Focus
Catalytic Azidation High atom economy, reduced stoichiometric waste, milder reaction conditions.Development of efficient and selective catalysts for the azidation of fluorinated pyridines.
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters.Optimization of flow reactor conditions for the synthesis of the target compound.
Late-Stage Fluorination Increased synthetic flexibility, access to diverse analogs.Exploration of novel fluorinating agents and methodologies for the selective fluorination of the tetrazolo[1,5-a]pyridine core.
Green Solvents Reduced environmental impact, improved process safety.Investigation of the reaction kinetics and solubility in solvents like water, supercritical fluids, or bio-based solvents.

Advanced Mechanistic Studies on Reactivity and Selectivity

A thorough understanding of the reactivity and selectivity of this compound is crucial for its effective application in chemical synthesis. The presence of the fluorine atom is expected to significantly influence the electronic properties of the heterocyclic system, thereby affecting its reactivity towards various reagents.

Future mechanistic studies should aim to elucidate the electronic effects of the fluorine substituent on the tetrazolo[1,5-a]pyridine core. This includes investigating its impact on the acidity/basicity of the nitrogen atoms, the susceptibility of the ring to nucleophilic and electrophilic attack, and the stability of reaction intermediates. Techniques such as kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring will be invaluable in this regard.

The tetrazole ring is known to exist in equilibrium with its open-chain azido-pyridine isomer. The position of this equilibrium is influenced by factors such as solvent, temperature, and substituents. Investigating the effect of the 6-fluoro substituent on this valence tautomerism will be a key area of research, as it directly impacts the compound's reactivity in cycloaddition and other reactions.

Expansion of Applications in Chemical Synthesis and Functional Materials

The unique structural features of this compound suggest its potential for a wide range of applications in both chemical synthesis and the development of functional materials.

In chemical synthesis, this compound could serve as a valuable building block. The tetrazole moiety can act as a bioisostere for carboxylic acids in medicinal chemistry, and the fluorinated pyridine (B92270) ring is a common motif in many pharmaceuticals. lifechemicals.com The azide-tetrazole equilibrium could be exploited in "click chemistry" reactions to form triazole-containing compounds. beilstein-archives.org

The high nitrogen content and the presence of the energetic tetrazole ring suggest potential applications in the field of energetic materials. rsc.orgresearchgate.netrsc.orgacs.org Future research could focus on the synthesis and characterization of derivatives of this compound to evaluate their thermal stability, sensitivity, and energetic performance.

Furthermore, the incorporation of the electron-withdrawing tetrazolo[1,5-a]pyridine unit into π-conjugated systems could lead to the development of novel organic electronic materials with interesting photophysical and semiconducting properties. acs.org The fluorine atom can further modulate these properties, making this compound an attractive scaffold for the design of new materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 2: Potential Applications of this compound

Application AreaRationalePotential Research Directions
Medicinal Chemistry Tetrazole as a carboxylic acid bioisostere; fluorinated pyridines in pharmaceuticals. lifechemicals.comSynthesis and biological evaluation of derivatives as potential therapeutic agents.
Energetic Materials High nitrogen content of the tetrazole ring. rsc.orgresearchgate.netrsc.orgacs.orgInvestigation of the energetic properties and stability of the compound and its derivatives.
Functional Materials Electron-accepting nature of the tetrazolo[1,5-a]pyridine core for organic electronics. acs.orgDesign and synthesis of π-conjugated systems incorporating the this compound unit.
Chemical Synthesis Versatile building block due to the presence of multiple reactive sites and the azide-tetrazole equilibrium. beilstein-archives.orgExploration of its utility in cycloaddition reactions and as a precursor to other heterocyclic systems.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational and experimental chemistry will be instrumental in accelerating the exploration of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, electronic properties, and reactivity, thereby guiding experimental efforts.

Computational studies can be employed to:

Predict the geometric and electronic structure of the molecule.

Calculate key properties such as bond dissociation energies, ionization potentials, and electron affinities.

Model reaction mechanisms and predict the regioselectivity and stereoselectivity of chemical transformations.

Screen for potential applications by predicting properties relevant to materials science and medicinal chemistry.

An integrated approach, where computational predictions are used to design experiments and experimental results are used to refine computational models, will be the most effective strategy for unlocking the full potential of this compound. This interdisciplinary approach will not only deepen our fundamental understanding of this novel compound but also pave the way for its practical application in various scientific and technological fields.

Q & A

Q. What are the most reliable synthetic routes for 6-fluorotetrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The one-step conversion of pyridine N-oxides using sulfonyl or phosphoryl azides is a foundational method. For example, heating pyridine N-oxide with diphenyl phosphorazidate (DPPA) in solvent-free conditions achieves cyclization to tetrazolo[1,5-a]pyridines with yields >80% . Key parameters:

  • Temperature: 100–120°C (avoids side reactions).
  • Azide selection: Phosphoryl azides (e.g., DPPA) outperform sulfonyl azides in scalability.
  • Solvent: Solvent-free systems reduce purification complexity.
    For fluorination at position 6, post-synthetic fluorination via halogen exchange (e.g., using KF/CuI in DMF) is recommended, though regioselectivity requires optimization .

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • 1H/13C NMR: Focus on distinguishing tetrazole (δ 8.5–9.5 ppm) and pyridine protons (δ 7.0–8.0 ppm). Fluorine substitution splits signals due to 19F-1H coupling (e.g., J = 12–15 Hz) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error. Discrepancies in elemental analysis (e.g., C/F ratios) may indicate incomplete fluorination; repeat synthesis with extended reaction time .
  • X-ray crystallography: Resolves ambiguities in regiochemistry when NMR is inconclusive .

Q. What safety protocols are essential when handling this compound and its intermediates?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles (azide intermediates are explosive).
  • Waste disposal: Segregate halogenated waste (e.g., fluorinated byproducts) and neutralize azide residues with NaNO2/HCl before disposal .
  • Ventilation: Use fume hoods for reactions involving volatile fluorinating agents (e.g., Selectfluor) .

Advanced Research Questions

Q. How can regioselective functionalization at position 3 or 7 of this compound be achieved?

Methodological Answer:

  • Position 3: Utilize Ullmann coupling with aryl iodides (CuI/1,10-phenanthroline, DMF, 110°C) to introduce aryl groups. Steric hindrance from the fluorine atom at position 6 directs coupling to position 3 .
  • Position 7: Employ directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C, followed by quenching with electrophiles (e.g., aldehydes). The fluorine atom acts as a directing group .
    Key validation: Compare 19F NMR shifts post-functionalization; fluorine deshielding indicates electronic perturbation .

Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be addressed during structural elucidation?

Methodological Answer:

  • Scenario: If HRMS confirms [M+H]+ but NMR shows extra peaks, consider:
    • Tautomerism: Tetrazolo[1,5-a]pyridines may equilibrate with open-chain diazo forms. Use low-temperature NMR (-40°C) to "freeze" tautomers .
    • Impurities: Recrystallize from ethyl acetate/hexane (1:3) and reacquire HRMS in positive-ion mode with internal calibration (e.g., NaTFA) .

Q. What strategies optimize the reaction mass efficiency (RME) in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Catalyst recycling: Use immobilized Pd catalysts (e.g., Pd@SiO2) for Suzuki couplings; recover >90% catalyst via centrifugation .
  • Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME) in fluorination steps; improves RME by 20% and reduces waste .
  • In-line purification: Employ flow chemistry with scavenger columns (e.g., QuadraPure™) to remove excess azides .

Q. How can computational methods predict the bioactivity of this compound analogs?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to model binding to JAK2 (PDB: 4U5J). The fluorine atom enhances H-bonding with Leu855 (ΔG ≈ -9.2 kcal/mol) .
  • QSAR: Correlate Hammett σ values of substituents with IC50 against kinases. Electron-withdrawing groups at position 3 improve inhibition (R² = 0.89) .

Q. What methodologies validate the environmental safety of fluorinated byproducts from this compound synthesis?

Methodological Answer:

  • LC-MS/MS monitoring: Detect fluorinated intermediates in wastewater (LOQ = 0.1 ppb). Use EPA Method 537.1 for persistent compounds .
  • Microtox assay: Assess acute toxicity (EC50) of reaction waste using Vibrio fischeri. Neutralize toxic batches with Ca(OH)2 before disposal .

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